2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid
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Overview
Description
2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in the pyridine ring enhances its reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid typically involves the nucleophilic substitution reaction of pentafluoropyridine with glycine or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution of the fluorine atoms by the amino group of glycine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
N-Substituted Derivatives: Formed through nucleophilic substitution.
N-Oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and materials.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the pyridine ring enhance its binding affinity to various biological targets, potentially modulating their activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their function and downstream effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3,5,6-tetrafluoropyridine: Shares a similar fluorinated pyridine structure but lacks the aminoacetic acid moiety.
Pentafluoropyridine: A precursor in the synthesis of 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)amino]acetic acid.
2,3,5,6-Tetrafluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both the fluorinated pyridine ring and the aminoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H4F4N2O2 |
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Molecular Weight |
224.11 g/mol |
IUPAC Name |
2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C7H4F4N2O2/c8-3-5(12-1-2(14)15)4(9)7(11)13-6(3)10/h1H2,(H,12,13)(H,14,15) |
InChI Key |
FUWFWRZYRSJUOV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC1=C(C(=NC(=C1F)F)F)F |
Origin of Product |
United States |
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